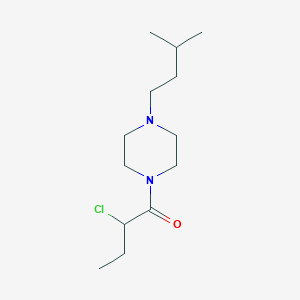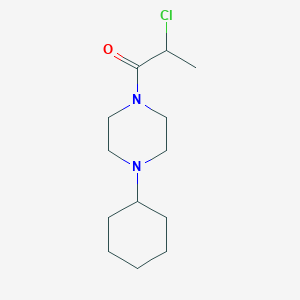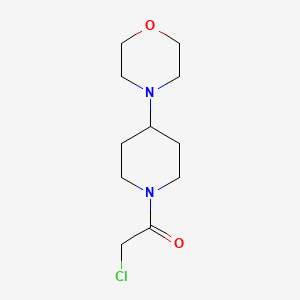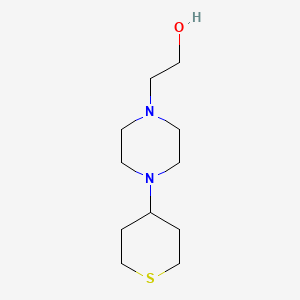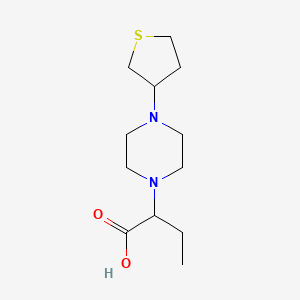
3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one
描述
3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one is a useful research compound. Its molecular formula is C11H18F2N2O and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
The compound also contains a difluorooctahydro group, which might contribute to its reactivity and stability . Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased metabolic stability, altered pKa, and enhanced lipophilicity, which can improve the bioavailability of the drug .
生化分析
Biochemical Properties
3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with pyruvate dehydrogenase kinases (PDKs), which are serine/threonine kinases involved in cancer cell metabolism . The compound’s interaction with PDKs leads to the inhibition of these enzymes, thereby affecting the metabolic pathways in cancer cells. Additionally, this compound has shown potential in binding to ATP-binding sites of PDK1, further influencing its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to induce cancer cell death at low micromolar doses, particularly in human pancreatic KRAS mutated cancer cells . This compound hampers the PDK/PDH axis, leading to metabolic and redox cellular impairment, ultimately triggering apoptotic cancer cell death . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer treatment research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of PDK1, inhibiting its activity and disrupting the PDK/PDH axis . This inhibition leads to a decrease in pyruvate dehydrogenase kinase activity, resulting in altered metabolic and redox states within the cell. The compound also affects gene expression by modulating transcription factors involved in redox homeostasis and metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, leading to sustained inhibition of PDKs and prolonged effects on cellular metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits PDK activity and induces cancer cell death without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have shown that the compound’s efficacy and tolerability are comparable to those of FDA-approved drugs like cisplatin and gemcitabine .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cancer cell metabolism. It interacts with enzymes such as PDKs, leading to altered metabolic flux and changes in metabolite levels . The compound’s inhibition of PDK activity results in decreased glycolysis and increased oxidative phosphorylation, thereby affecting the overall metabolic state of cancer cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross biological barriers and reach target sites is crucial for its therapeutic efficacy . Studies have shown that it is effectively transported across the blood-brain barrier and other biological membranes, allowing it to exert its effects on target cells .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDKs and other biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell .
属性
IUPAC Name |
3-amino-1-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)4-1-2-8-6-15(7-9(8)11)10(16)3-5-14/h8-9H,1-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAFNOWZZMOFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B1478723.png)
![2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1478724.png)
![2-(Methylamino)-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1478725.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1478726.png)
![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478727.png)
![3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478728.png)
